

Check Availability & Pricing

# what is WY-135 compound

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WY-135    |           |
| Cat. No.:            | B15575157 | Get Quote |

An In-depth Technical Guide to the Core of WY-135

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

WY-135 is a novel, potent, and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase. This technical guide provides a comprehensive overview of the core chemical and biological characteristics of WY-135 based on available scientific literature. It is designed to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The guide details the chemical properties, mechanism of action, in vitro biological activity, and relevant experimental methodologies. Additionally, it visualizes the key signaling pathways affected by WY-135 and a general experimental workflow for its characterization. It is important to note that as of the latest literature search, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data for WY-135 are not publicly available.

## **Chemical Profile**

**WY-135** is a synthetic small molecule belonging to the 2,4-diarylaminopyrimidine class of compounds. Its chemical structure and properties are summarized in the table below.



| Property         | Value                                                                                                                                                                     | Reference |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 5-chloro-N4-(2-<br>(isopropylsulfonyl)phenyl)-N2-<br>(2-methoxy-4-(4-((4-<br>methylpiperazin-1-<br>yl)methyl)-1H-1,2,3-triazol-1-<br>yl)phenyl)pyrimidine-2,4-<br>diamine |           |
| Chemical Formula | C28H34CIN9O3S                                                                                                                                                             |           |
| Molecular Weight | 612.15 g/mol                                                                                                                                                              |           |
| CAS Number       | 2163060-83-9                                                                                                                                                              |           |
| Appearance       | Not specified in literature                                                                                                                                               |           |
| Solubility       | Not specified in literature                                                                                                                                               | _         |
| SMILES           | CC(C)S(=O) (=O)c1ccccc1Nc2nc(nc(Cl)c2) Nc3cc(c(OC)cc3)n4cc(cn4)CN 5CCN(C)CC5                                                                                              |           |

#### **Mechanism of Action**

WY-135 functions as an ATP-competitive inhibitor of the ALK and ROS1 receptor tyrosine kinases. In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, resulting in their constitutive activation.[1][2] This aberrant signaling drives oncogenesis by promoting cell proliferation and survival through downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3] WY-135 binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells harboring these genetic alterations.





Click to download full resolution via product page

Caption: Simplified signaling pathway of WY-135 action.



## In Vitro Biological Activity

The biological activity of **WY-135** has been characterized through various in vitro assays, demonstrating its high potency against ALK, ROS1, and clinically relevant crizotinib-resistant ALK mutants.

## **Enzymatic Inhibitory Activity**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **WY-135** against wild-type and mutant ALK and ROS1 kinases.

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| ALK (WT)      | 1.4       |           |
| ROS1 (WT)     | 1.1       |           |
| ALK L1196M    | 1.3       |           |
| ALK G1202R    | 3.9       |           |

# **Cellular Antiproliferative Activity**

**WY-135** has shown potent antiproliferative effects in cancer cell lines driven by ALK or ROS1 fusion proteins.



| Cell Line | Cancer Type                       | Driving<br>Mutation | IC50 (nM) | Reference |
|-----------|-----------------------------------|---------------------|-----------|-----------|
| Karpas299 | Anaplastic Large<br>Cell Lymphoma | NPM-ALK             | 28        |           |
| H2228     | Non-Small Cell<br>Lung Cancer     | EML4-ALK            | 164       |           |
| HCC78     | Non-Small Cell<br>Lung Cancer     | SLC34A2-ROS1        | 42        |           |
| BaF3      | Pro-B Cell Line                   | EML4-ALK<br>L1196M  | 65        |           |
| BaF3      | Pro-B Cell Line                   | EML4-ALK<br>G1202R  | 183       |           |

## **Experimental Protocols**

This section outlines the methodologies used in the key in vitro experiments for the characterization of **WY-135**, as described in the primary literature.

### **Kinase Enzyme Assays**

The inhibitory activity of **WY-135** against ALK and ROS1 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase by **WY-135** results in a decreased fluorescent signal.
- General Protocol:
  - Recombinant ALK or ROS1 kinase is incubated with varying concentrations of WY-135.
  - A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
  - The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.



- The TR-FRET signal is measured, where excitation of the europium donor leads to emission from the APC acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated).
- IC50 values are calculated by fitting the dose-response curves.

### **Cell Proliferation (MTT) Assay**

The antiproliferative effects of **WY-135** on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
- General Protocol:
  - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are treated with a series of concentrations of WY-135 for a specified period (e.g., 72 hours).
  - An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
  - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
  - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - IC50 values are determined from the dose-response curves.

## **Cell Cycle Analysis**

Flow cytometry with propidium iodide (PI) staining was used to analyze the effect of **WY-135** on the cell cycle distribution.



- Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
- General Protocol:
  - Cells are treated with WY-135 at various concentrations for a defined time (e.g., 24 hours).
  - Cells are harvested, washed, and fixed in cold ethanol.
  - The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.
  - The DNA content of the cells is analyzed by flow cytometry.
  - The percentage of cells in each phase of the cell cycle is quantified.

#### **Apoptosis Assay**

The induction of apoptosis by **WY-135** was evaluated using Annexin V-FITC and PI double staining followed by flow cytometry.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is used to identify late apoptotic or necrotic cells with compromised membrane integrity.
- General Protocol:
  - Cells are treated with different concentrations of WY-135 for a specific duration (e.g., 48 hours).
  - Cells are harvested and washed with a binding buffer.
  - The cells are then incubated with Annexin V-FITC and PI in the dark.
  - The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.





Click to download full resolution via product page

**Caption:** General experimental workflow for **WY-135** characterization.

### **Summary and Future Directions**

**WY-135** is a highly potent dual inhibitor of ALK and ROS1 with significant in vitro activity against wild-type kinases and clinically important crizotinib-resistant mutants, including the challenging G1202R mutation. Its mechanism of action involves the inhibition of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in ALK/ROS1-driven cancer cells.

The comprehensive in vitro data presented in this guide underscore the potential of **WY-135** as a promising therapeutic candidate. However, for its advancement in the drug development pipeline, further studies are imperative. Key future research directions should include:

- In vivo efficacy studies: Evaluation of the anti-tumor activity of WY-135 in relevant animal models (e.g., xenografts of ALK/ROS1-positive tumors).
- Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of WY-135 to assess its drug-like characteristics.



- Toxicology and safety assessment: Comprehensive evaluation of the safety profile of WY-135 in preclinical models.
- Resistance mechanisms: Investigation of potential mechanisms of resistance to WY-135 to inform the development of next-generation inhibitors.

The successful completion of these studies will be crucial in determining the clinical translatability of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is WY-135 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575157#what-is-wy-135-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com